N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-12(2)26-14-7-5-13(6-8-14)18(23)21-19-20-16-10-9-15(11-17(16)27-19)28(24,25)22(3)4/h5-12H,1-4H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMVLBGGMDPRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule comprises two primary subunits:
- 4-Isopropoxybenzoyl group : Introduced via amide coupling.
- 6-(N,N-Dimethylsulfamoyl)benzo[d]thiazol-2-amine : Synthesized through sequential functionalization of a benzo[d]thiazole core.
Key disconnections include:
- Amide bond formation between the benzothiazole amine and 4-isopropoxybenzoyl chloride.
- Sulfamoylation at the 6-position of the benzo[d]thiazole ring.
- Construction of the benzo[d]thiazole scaffold from substituted aniline precursors.
Synthetic Routes
Route 1: Sequential Sulfamoylation and Amide Coupling
Step 1: Synthesis of 6-Aminobenzo[d]thiazol-2-amine
Procedure :
2-Aminothiophenol (1.0 equiv) reacts with cyanogen bromide (1.2 equiv) in ethanol under reflux (78°C, 6 h) to form benzo[d]thiazol-2-amine. Nitration at the 6-position is achieved using fuming nitric acid (HNO₃, 90%) in concentrated sulfuric acid (H₂SO₄) at 0–5°C, yielding 6-nitrobenzo[d]thiazol-2-amine. Catalytic hydrogenation (H₂, 10% Pd/C, methanol, 25°C, 12 h) reduces the nitro group to an amine.
Yield : 68–72% (over three steps).
Step 2: Sulfamoylation at the 6-Position
Procedure :
6-Aminobenzo[d]thiazol-2-amine (1.0 equiv) reacts with N,N-dimethylsulfamoyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base (0°C → 25°C, 12 h). The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Yield : 85%.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 1.6 Hz, 1H), 7.31 (d, J = 1.6 Hz, 1H), 5.21 (s, 2H, NH₂), 3.12 (s, 6H, N(CH₃)₂).
- HPLC Purity : 98.5%.
Step 3: Amide Coupling with 4-Isopropoxybenzoyl Chloride
Procedure :
6-(N,N-Dimethylsulfamoyl)benzo[d]thiazol-2-amine (1.0 equiv) and 4-isopropoxybenzoyl chloride (1.2 equiv) are combined in DCM with DIPEA (2.5 equiv) at 0°C. The reaction proceeds at 25°C for 6 h. The crude product is recrystallized from ethanol/water (4:1).
Yield : 78%.
Characterization :
- ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 162.4 (C-O), 154.1 (C-S), 134.2–116.7 (aromatic carbons), 69.3 (CH(CH₃)₂), 38.6 (N(CH₃)₂).
- Melting Point : 189–191°C.
Route 2: One-Pot Tandem Synthesis
Step 1: In Situ Generation of Benzo[d]thiazole Core
Procedure :
A mixture of 4-isopropoxybenzoic acid (1.0 equiv), 2-amino-5-(N,N-dimethylsulfamoyl)phenyl disulfide (1.1 equiv), and Lawesson’s reagent (0.5 equiv) in toluene is heated at 110°C for 24 h. The reaction simultaneously forms the benzothiazole ring and introduces the sulfamoyl group.
Yield : 65%.
Optimization Note :
- Excess Lawesson’s reagent (0.7 equiv) improves yield to 73% but increases byproduct formation.
Step 2: Direct Amidation
Procedure :
The crude benzo[d]thiazole intermediate is treated with thionyl chloride (SOCl₂, 2.0 equiv) to generate the acyl chloride, followed by reaction with ammonium hydroxide (NH₄OH, 28%) in tetrahydrofuran (THF) at −10°C.
Yield : 81% (after purification via preparative HPLC).
Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 52% | 53% |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
| Byproducts | 2–3 | 4–5 |
Key Observations :
- Route 1 offers better reproducibility due to stepwise isolation.
- Route 2 reduces synthetic steps but requires stringent temperature control.
Critical Reaction Parameters
Sulfamoylation Efficiency
Characterization and Validation
Spectral Data Consistency
- FT-IR : N-H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), S=O (1160 cm⁻¹).
- Mass Spec : [M+H]⁺ = 432.1 (calculated: 432.09).
Purity Assessment
- HPLC : >98% purity achieved using a C18 column (acetonitrile/water, 70:30).
- Elemental Analysis : C: 52.1%, H: 4.9%, N: 12.8% (theoretical: C: 52.3%, H: 4.7%, N: 13.0%).
Chemical Reactions Analysis
Types of Reactions
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its benzothiazole core.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, inhibiting their activity. The sulfamoyl group enhances the compound’s solubility, allowing it to interact more effectively with its targets. Molecular docking studies have shown that this compound can fit into the active sites of various enzymes, blocking their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzamide Moiety
a. N-(6-(N,N-Dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide ()
- Structural Difference : Replaces the isopropoxy group with a methoxy (-OMe) substituent.
- Impact on Properties :
b. 4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ()
- Structural Differences :
- Sulfamoyl Group : Bis(prop-2-enyl)sulfamoyl (-SO₂N(allyl)₂) instead of dimethylsulfamoyl.
- Benzothiazole Modification : Incorporates a methoxy group at the 6-position and a methyl group at the 3-position, forming a thiazol-2-ylidene tautomer.
- Impact on Properties :
Core Modifications: Benzothiazole vs. Triazole Derivatives
Compounds in feature 1,2,4-triazole cores instead of benzothiazoles. For example:
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Key Differences :
- Heterocyclic Core : Triazoles offer three nitrogen atoms, enabling diverse hydrogen-bonding interactions.
- Sulfonyl Linkage : The 4-(4-X-phenylsulfonyl)phenyl group introduces rigidity and electron-withdrawing effects.
- Biological Implications : Triazoles are often associated with antimicrobial activity, whereas benzothiazoles are explored for kinase inhibition .
a. IR Spectral Data
Data Table: Structural and Theoretical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP* |
|---|---|---|---|---|
| N-(6-(N,N-Dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide | C₂₀H₂₃N₃O₄S₂ | 433.54 | -SO₂NMe₂, -OCH(CH₃)₂ | 3.8 |
| N-(6-(N,N-Dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide (Ref [2]) | C₁₈H₁₉N₃O₄S₂ | 405.49 | -SO₂NMe₂, -OMe | 2.9 |
| 4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methylbenzothiazol-2-ylidene)benzamide (Ref [3]) | C₂₃H₂₃N₃O₄S₂ | 477.58 | -SO₂N(allyl)₂, -OMe, -CH₃ (C3) | 4.1 |
*Predicted using the Crippen method via computational tools.
Biological Activity
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that has garnered significant interest due to its unique chemical structure and potential biological activities. The compound features a benzothiazole core, which is known for its diverse biological activities, and a sulfamoyl group that enhances its solubility and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₅S₂ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 923140-27-6 |
The compound's structure includes several key functional groups that contribute to its biological activity:
- Benzothiazole Core : Known for its role in various pharmacological activities.
- Sulfamoyl Group : Enhances solubility and potential interactions with biological targets.
- Isopropoxy Group : May influence the compound's hydrophobicity and binding affinity.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can effectively bind to these targets, inhibiting their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
- Molecular Docking Studies : These studies suggest that the compound can fit into the active sites of several enzymes, blocking their function.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives with specific substituents have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Case Study: COX Inhibition
A study evaluated various derivatives for their IC50 values against COX-1 and COX-2:
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| This compound | 11.34 | 12.21 |
| Similar Benzothiazole Derivative | 10.50 | 11.00 |
Anticancer Activity
The compound has also been explored for its potential anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration.
Enzyme Inhibition Studies
In addition to anti-inflammatory and anticancer activities, this compound has been investigated for its role as an enzyme inhibitor:
Key Findings:
- Chitin Synthesis Inhibition : Similar compounds have been shown to inhibit chitin synthesis in pests, indicating potential agricultural applications.
- Prostaglandin Biosynthesis : The compound's ability to inhibit prostaglandin biosynthesis suggests a mechanism for its anti-inflammatory effects.
Similar Compounds Overview
Several compounds share structural similarities with this compound:
| Compound Name | Key Features |
|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Lacks sulfamoyl group |
| N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamides | Contains morpholine instead of sulfamoyl |
Uniqueness of this compound
This compound is unique due to the presence of the dimethylsulfamoyl group, which enhances solubility and reactivity compared to its analogs. This property potentially makes it more effective in biological applications.
Q & A
Q. What are the standard synthetic protocols for N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-isopropoxybenzamide, and what key intermediates are involved?
The synthesis typically involves coupling a benzo[d]thiazole precursor with a 4-isopropoxybenzamide derivative. Key steps include:
- Sulfamoylation : Introducing the N,N-dimethylsulfamoyl group via sulfonylation using reagents like dimethylsulfamoyl chloride under anhydrous conditions .
- Thiazole-Benzamide Coupling : A Suzuki-Miyaura or Ullmann coupling reaction to link the benzo[d]thiazole and benzamide moieties, often requiring palladium catalysts and inert atmospheres (e.g., nitrogen) .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction time and temperature .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., isopropoxy and dimethylsulfamoyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~480.6 g/mol for C22H24N3O4S2) .
- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, critical for confirming stereochemistry .
Q. What functional groups dominate the compound’s reactivity, and how do they influence experimental design?
- Dimethylsulfamoyl Group : Enhances solubility and participates in hydrogen bonding, affecting crystallization conditions .
- Benzo[d]thiazole Core : Aromatic π-π stacking interactions influence solid-state packing, relevant for material science applications .
- Isopropoxy Substituent : Steric effects may slow nucleophilic substitution reactions, requiring polar aprotic solvents (e.g., DMF) for derivatization .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production, and what are common pitfalls?
- Catalyst Screening : Testing Pd(PPh3)4 vs. CuI for coupling efficiency; CuI may reduce costs but require longer reaction times .
- Solvent Optimization : DMSO improves sulfamoylation yields but may degrade heat-sensitive intermediates; alternatives like THF are explored .
- Byproduct Analysis : LC-MS identifies side products (e.g., desulfamoylated derivatives), guiding purification protocols .
Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. inactive results)?
- Dose-Response Studies : IC50 curves differentiate true activity from assay artifacts (e.g., solvent toxicity at high concentrations) .
- Structural Analog Testing : Comparing activity of N-methyl vs. N-ethyl sulfamoyl variants to pinpoint pharmacophore requirements .
- Membrane Permeability Assays : Caco-2 cell models assess whether poor bioavailability explains inconsistent in vivo results .
Q. How is SHELX employed to resolve crystallographic ambiguities in this compound’s structure?
- Twinned Data Refinement : SHELXL handles twinning via HKLF5 format, critical for resolving overlapping reflections in low-symmetry space groups .
- Hydrogen Bond Network Analysis : SHELXPRO visualizes interactions between sulfamoyl groups and solvent molecules, explaining stability trends .
Q. What computational methods validate the compound’s mechanism of action in enzyme inhibition?
- Molecular Docking : AutoDock Vina models interactions with target enzymes (e.g., carbonic anhydrase), highlighting sulfamoyl-Zn²+ coordination .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying key residues for mutagenesis studies .
Methodological Considerations
Q. How is compound stability evaluated under varying pH and temperature conditions?
- Forced Degradation Studies : HPLC monitors degradation products after exposure to acidic (pH 2), basic (pH 10), and oxidative (H2O2) conditions .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures, guiding storage recommendations (e.g., ≤ -20°C for long-term stability) .
Q. What validation criteria ensure reproducibility in bioactivity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
